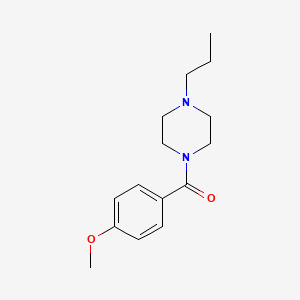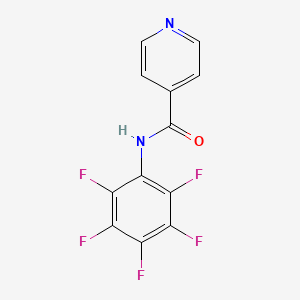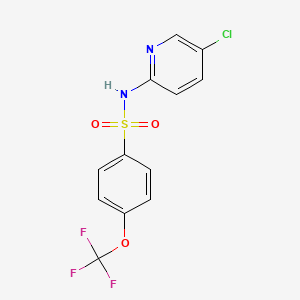![molecular formula C14H13FN2O2 B4765901 1-[3-ACETYL-1-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE](/img/structure/B4765901.png)
1-[3-ACETYL-1-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE
Overview
Description
1-[3-Acetyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a fluorophenyl group, an acetyl group, and a methyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-acetyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroacetophenone and 3-methyl-1H-pyrazole.
Condensation Reaction: The 4-fluoroacetophenone undergoes a condensation reaction with 3-methyl-1H-pyrazole in the presence of a base such as sodium ethoxide or potassium carbonate.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[3-Acetyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[3-Acetyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-acetyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)ethanone: A simpler analog with similar structural features but lacking the pyrazole ring.
3-Acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile: A related compound with a phenyl group instead of a methyl group.
5-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: Another analog with different substituents on the pyrazole ring.
Uniqueness
1-[3-Acetyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one is unique due to the combination of its fluorophenyl group, acetyl group, and methyl group on the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[3-acetyl-1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-8-13(9(2)18)14(10(3)19)16-17(8)12-6-4-11(15)5-7-12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUVSORLPDXMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4765819.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B4765825.png)
![2-({4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4765845.png)
![4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate](/img/structure/B4765855.png)

![3-ethyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4765867.png)


![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4765886.png)
![4-BROMO-N~2~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-2-THIOPHENECARBOXAMIDE](/img/structure/B4765887.png)
![1-(3-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4765888.png)
![2,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4765914.png)
![N-[3-({[(4-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2,4-dichlorobenzamide](/img/structure/B4765922.png)
![4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4765923.png)
